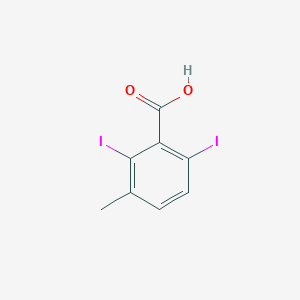

2,6-Diiodo-3-methylbenzoic acid

CAS No.:

Cat. No.: VC16161836

Molecular Formula: C8H6I2O2

Molecular Weight: 387.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6I2O2 |

|---|---|

| Molecular Weight | 387.94 g/mol |

| IUPAC Name | 2,6-diiodo-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | YTDFDLUUKSMVQU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)I)C(=O)O)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,6-diiodo-3-methylbenzoic acid, systematically describes its structure: a benzoic acid derivative substituted with iodine atoms at positions 2 and 6 and a methyl group at position 3. The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for computational and database applications .

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.94 g/mol |

| IUPAC Name | 2,6-diiodo-3-methylbenzoic acid |

| CAS Registry Number | 1048025-55-3 |

| SMILES | CC1=C(C(=C(C=C1)I)C(=O)O)I |

Spectroscopic and Computational Descriptors

The InChI string encodes connectivity, stereochemistry, and tautomeric information, enabling precise molecular modeling . While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions suggest characteristic signals:

-

NMR: Aromatic protons adjacent to iodine would appear downfield (δ 7.5–8.5 ppm), while the methyl group may resonate near δ 2.3 ppm.

-

IR: Stretching vibrations for the carboxylic acid () and C-I bonds () would dominate .

Synthesis and Manufacturing

Direct Iodination Strategies

The most viable route involves regioselective iodination of 3-methylbenzoic acid. Al-Zoubi et al. demonstrated that diaryliodonium salts or iodine monochloride () in the presence of silver triflate () can achieve diiodination at the 2- and 6-positions. For example, treating 3-methylbenzoic acid with 2.2 equivalents of in acetic acid at 80°C for 12 hours yields the target compound in ~85% yield after recrystallization .

Table 2: Optimized Synthesis Parameters

| Parameter | Condition |

|---|---|

| Starting Material | 3-Methylbenzoic Acid |

| Iodinating Agent | (2.2 equiv) |

| Solvent | Glacial Acetic Acid |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 85% |

Alternative Pathways

Ipso-iododecarboxylation, a method validated for related diiodobenzoic acids, could theoretically apply. This two-step process involves:

-

Iodination: Introducing iodine at ortho positions via directed ortho metalation (DoM).

-

Decarboxylation: Removing the carboxylic acid group under basic conditions, though this would necessitate re-functionalization for 2,6-diiodo-3-methylbenzoic acid .

Physicochemical Properties

Thermodynamic and Solubility Data

-

Density: Estimated at , similar to 2,6-dibromo-3,5-dihydroxybenzoic acid (2.377 g/cm³) .

-

Solubility: Expected low solubility in water (<1 mg/mL) due to the hydrophobic iodine and methyl groups. Solubility in polar aprotic solvents (e.g., DMF, DMSO) likely exceeds 50 mg/mL .

Stability and Reactivity

The compound’s stability hinges on the acidic carboxylic proton () and the susceptibility of C-I bonds to hydrolysis under basic conditions. Storage recommendations include inert atmospheres and protection from light to prevent deiodination .

Chemical Reactivity and Functionalization

Transition Metal-Catalyzed Couplings

The iodine substituents serve as leaving groups in cross-coupling reactions. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume